molecular formula C28H28N4O3S B13787237 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- CAS No. 81262-83-1

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)-

Cat. No.: B13787237
CAS No.: 81262-83-1
M. Wt: 500.6 g/mol
InChI Key: KMOLJGJLCBWGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a p-methoxyphenyl group and a p-tolyl-piperazinyl moiety, making it a unique and potentially valuable molecule in medicinal chemistry.

Preparation Methods

The synthesis of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the p-Methoxyphenyl Group: This step involves the substitution of the quinazolinone core with a p-methoxyphenyl group using appropriate reagents and catalysts.

    Attachment of the Piperazinyl Moiety: The piperazinyl group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable coupling agents.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol compound under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related molecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new drugs.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- can be compared with other quinazolinone derivatives, such as:

    4(3H)-Quinazolinone, 2-phenyl-: Known for its anticancer properties.

    4(3H)-Quinazolinone, 2-methyl-: Studied for its anti-inflammatory effects.

    4(3H)-Quinazolinone, 2-(4-morpholinyl)-: Investigated for its antimicrobial activity.

The uniqueness of 4(3H)-Quinazolinone, 3-(p-methoxyphenyl)-2-((((4-(p-tolyl)-1-piperazinyl)carbonyl)methyl)thio)- lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

81262-83-1

Molecular Formula

C28H28N4O3S

Molecular Weight

500.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one

InChI

InChI=1S/C28H28N4O3S/c1-20-7-9-21(10-8-20)30-15-17-31(18-16-30)26(33)19-36-28-29-25-6-4-3-5-24(25)27(34)32(28)22-11-13-23(35-2)14-12-22/h3-14H,15-19H2,1-2H3

InChI Key

KMOLJGJLCBWGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.